molecular formula C17H15ClN2O2S B12728191 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester CAS No. 206256-24-8

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester

Cat. No.: B12728191
CAS No.: 206256-24-8
M. Wt: 346.8 g/mol
InChI Key: GBESVLYBGASLHP-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure with a chloro-substituted indole ring, an aminophenylthio group, and an ethyl ester functional group.

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester involves multiple steps. One common synthetic route starts with the preparation of the indole-2-carboxylic acid derivative. The process typically involves:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, acetone, and dichloromethane, as well as catalysts like sulfuric acid and sodium hydroxide.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the indole nucleus chelates with magnesium ions within the active site of the enzyme, preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle, making it a promising candidate for antiretroviral therapy.

Comparison with Similar Compounds

Similar compounds to 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester include other indole derivatives such as:

    Indole-2-carboxylic acid: Lacks the aminophenylthio and chloro groups, making it less complex.

    Ethyl indole-2-carboxylate: Similar ester functionality but without the additional substituents.

    3-Bromo-1H-indole-2-carboxylic acid: Contains a bromine atom instead of the aminophenylthio group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

206256-24-8

Molecular Formula

C17H15ClN2O2S

Molecular Weight

346.8 g/mol

IUPAC Name

ethyl 3-(2-aminophenyl)sulfanyl-5-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C17H15ClN2O2S/c1-2-22-17(21)15-16(23-14-6-4-3-5-12(14)19)11-9-10(18)7-8-13(11)20-15/h3-9,20H,2,19H2,1H3

InChI Key

GBESVLYBGASLHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)SC3=CC=CC=C3N

Origin of Product

United States

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